Product packaging for 1-(4-Chlorophenyl)-3-methylbutan-2-ol(Cat. No.:CAS No. 42024-40-8)

1-(4-Chlorophenyl)-3-methylbutan-2-ol

Cat. No.: B2630493
CAS No.: 42024-40-8
M. Wt: 198.69
InChI Key: CBAJDMVADUVMKD-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Secondary Alcohols in Contemporary Chemical Research

Aryl-substituted secondary alcohols are of paramount significance in modern chemical research due to their prevalence as key structural motifs in a wide array of biologically active compounds and pharmaceuticals. researchgate.netajgreenchem.com These chiral alcohols serve as crucial intermediates in the synthesis of drugs, agrochemicals, and natural products. researchgate.net The therapeutic value of many organic compounds is often linked to a specific stereoisomer, making the enantioselective synthesis of these alcohols a major focus. researchgate.netpressbooks.pub

The development of methods for the asymmetric reduction of prochiral ketones to produce enantiomerically pure alcohols is a testament to their importance. researchgate.net Biocatalytic methods, employing enzymes or whole-cell systems, have emerged as powerful tools for these transformations, offering high enantioselectivity under mild, environmentally friendly conditions. researchgate.netnih.gov The utility of aryl alcohols extends to various pharmacological activities, including potential applications as antimicrobial, antiviral, and anti-inflammatory agents. ajgreenchem.com

Historical Overview of Research Trajectories Related to 1-(4-Chlorophenyl)-3-methylbutan-2-ol and its Analogues

Research related to aryl-substituted secondary alcohols, including analogues of this compound, has evolved significantly over the decades. Early synthetic routes often involved classical chemical reductions or reactions with organometallic reagents like Grignard reagents, which typically yielded racemic mixtures. learncbse.in The primary challenge has consistently been the control of stereochemistry at the newly formed chiral center.

A pivotal shift in research trajectories occurred with the advent of asymmetric synthesis. The focus moved towards developing methods that could selectively produce one enantiomer over the other. This led to the exploration of chiral catalysts and, more prominently, biocatalysis. The asymmetric reduction of ketones using microorganisms or isolated enzymes became a widely reported and effective strategy. researchgate.netresearchgate.net For instance, the bioreduction of p-chloroacetophenone to p-chlorophenylethanol has been studied using various microorganisms, demonstrating the potential for high conversion and enantiomeric excess. researchgate.net

The historical development also includes the synthesis and investigation of a wide range of structural analogues. Research on compounds like 2-(4-chlorophenyl)-3-methylbutyric acid google.com and various p-chlorophenyl alcohol amides nih.gov has provided insights into structure-activity relationships and expanded the chemical space for potential therapeutic agents. These studies have paved the way for more targeted and efficient synthetic strategies for compounds like this compound.

Scope and Focus of Current Academic Inquiry into this compound

Current academic inquiry into this compound and its analogues is concentrated on several key areas. A primary focus remains the development of highly efficient and enantioselective synthetic methods. This includes the optimization of biocatalytic reductions of the precursor ketone, 1-(4-chlorophenyl)-3-methylbutan-2-one (B2452645). nih.govuni.lu Researchers are exploring a diverse range of microorganisms and isolated enzymes (dehydrogenases/reductases) to achieve high yields and excellent enantiomeric excess (>99%). researchgate.netgeorgiasouthern.edu

Another significant area of research is the expansion of the synthetic utility of this chiral alcohol. It is being used as a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. For example, derivatives of related chlorophenyl structures have been investigated for their potential as kinase inhibitors for anti-glioma activity and for their antituberculosis and anticancer properties. nih.govresearchgate.net

Furthermore, there is a growing interest in developing novel, metal-free catalytic systems for the synthesis of aryl-substituted alcohols and their derivatives, aiming for more sustainable and cost-effective chemical processes. d-nb.info The investigation into the synthesis of new analogues by modifying the aryl or alkyl portions of the molecule continues to be an active field, driven by the search for compounds with improved or novel pharmacological profiles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO B2630493 1-(4-Chlorophenyl)-3-methylbutan-2-ol CAS No. 42024-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAJDMVADUVMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Chlorophenyl 3 Methylbutan 2 Ol

Regioselective and Stereoselective Synthetic Pathways to 1-(4-Chlorophenyl)-3-methylbutan-2-ol

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound to ensure the desired isomer is obtained. This section details asymmetric and diastereoselective strategies to achieve this.

Asymmetric Synthesis of Enantiopure this compound

The generation of enantiopure this compound is of significant interest. One powerful strategy for achieving this is through dynamic kinetic resolution (DKR). DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. wikipedia.org

In the context of synthesizing this compound, a DKR approach could be envisioned starting from a racemic α-aryl aldehyde. This process would involve the continuous interconversion of the aldehyde's enantiomers while one is selectively transformed by a chiral catalyst. For an efficient DKR, several conditions must be met: the kinetic resolution should be irreversible, the ratio of the reaction rates for the two enantiomers should be high, and the rate of racemization should be at least as fast as the reaction of the faster-reacting enantiomer.

While direct application of DKR on a racemic α-aryl aldehyde precursor for this specific molecule is not widely documented, the principle remains a viable and potent strategy. The process typically involves a combination of a racemization catalyst and a stereoselective reaction catalyst.

Table 1: Key Parameters for a Successful Dynamic Kinetic Resolution
ParameterGuideline for EfficiencyRationale
Kinetic ResolutionIrreversibleEnsures high enantioselectivity of the product.
Enantiomeric Ratio (E = kR/kS)Greater than ~20Indicates a significant difference in the reaction rates of the enantiomers.
Racemization Rate (kinv)kinv ≥ kR (fast-reacting enantiomer)Prevents depletion of the faster-reacting enantiomer.
Product StabilityNo racemization of the productMaintains the enantiopurity of the final product.

Alternative asymmetric methods often involve the enantioselective reduction of the prochiral ketone, 1-(4-chlorophenyl)-3-methylbutan-2-one (B2452645). Biocatalytic reductions using alcohol dehydrogenases (ADHs) are a particularly attractive approach due to their high chemo-, regio-, and stereoselectivity under mild and environmentally friendly conditions. nih.gov

Diastereoselective Approaches in the Preparation of this compound Precursors

The primary precursor to this compound is the corresponding ketone, 1-(4-chlorophenyl)-3-methylbutan-2-one. The synthesis of this ketone can be approached through various methods where diastereoselectivity might be a consideration if chiral auxiliaries are employed. A common route to similar aryl-alkyl ketones involves the Friedel-Crafts acylation of chlorobenzene (B131634) with isovaleryl chloride.

A diastereoselective approach could be implemented by using a chiral auxiliary to control the formation of a stereocenter in a precursor molecule. For instance, the alkylation of a chiral nickel-glycine complex can proceed with high diastereoselectivity to introduce the desired carbon skeleton. mdpi.com Although not a direct synthesis of the ketone precursor, this illustrates a strategy for achieving stereocontrol in the formation of the carbon backbone.

Novel Catalytic Systems in the Synthesis of this compound

The development of novel catalytic systems has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions and improved selectivity.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the synthesis of the this compound framework, these reactions can be employed to construct the key aryl-alkyl bond. For example, a palladium-catalyzed Suzuki-Miyaura coupling could be used to couple a boronic acid derivative with an appropriate halide. mdpi.com

A plausible synthetic route could involve the coupling of a (4-chlorophenyl)boronic acid with a suitable electrophile containing the 3-methylbutan-2-one moiety. The efficiency of such coupling reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
ReactionCatalyst System (Example)Coupling Partners
Suzuki-Miyaura CouplingPd(PPh3)4Aryl/vinyl boronic acid + Aryl/vinyl halide mdpi.com
Heck CouplingPd(OAc)2, P(o-tolyl)3Alkene + Aryl/vinyl halide mdpi.com
Stille CouplingPdCl2(PPh3)2Organostannane + Organic halide mdpi.com
Sonogashira CouplingPdCl2(PPh3)2, CuITerminal alkyne + Aryl/vinyl halide mdpi.com

In a related synthesis, a palladium/copper catalytic system (PdCl2/CuI/Ph3P) was successfully used for the cross-coupling of propargylamines with acyl chlorides, demonstrating the utility of such systems in building complex molecular architectures. mdpi.com

Organocatalytic Transformations for Chiral Induction

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of metals. princeton.edu For the synthesis of enantiopure this compound, an organocatalytic asymmetric reduction of the precursor ketone is a highly attractive approach. Chiral amines, such as those derived from proline, can catalyze transfer hydrogenation reactions using Hantzsch esters as the hydride source. princeton.edu

This biomimetic reduction involves the formation of a chiral iminium ion intermediate, which is then reduced stereoselectively. The enantioselectivity of these reactions is influenced by the catalyst structure, the dihydropyridine (B1217469) reagent, and the reaction conditions. princeton.edu

Homogeneous and Heterogeneous Catalysis in Reduction and Functionalization

The reduction of the precursor ketone, 1-(4-chlorophenyl)-3-methylbutan-2-one, to the desired alcohol is a critical step. This can be achieved through both homogeneous and heterogeneous catalytic hydrogenation.

Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh3)3), offer high selectivity and operate under mild conditions. Ruthenium-based homogeneous catalysts have also been shown to be effective for the hydrogenation of ketones to alcohols. researchgate.net

Heterogeneous catalysis, using catalysts like palladium on carbon (Pd/C) or Raney nickel, is widely used in industrial applications due to the ease of catalyst separation and recycling. omicsonline.org The synthesis of paclobutrazol, a related fungicide, involves the hydrogenation of a chalcone (B49325) precursor to a saturated ketone using Raney nickel as the catalyst. omicsonline.org While the subsequent reduction to the alcohol in some reported syntheses uses chemical reducing agents like sodium borohydride, catalytic hydrogenation remains a viable and greener alternative. hnxb.org.cn

Table 3: Comparison of Catalytic Systems for Ketone Reduction
Catalysis TypeCatalyst ExampleAdvantagesDisadvantages
HomogeneousWilkinson's Catalyst (RhCl(PPh3)3)High selectivity, mild conditions, good functional group tolerance. Difficult to separate from the product, catalyst cost.
HeterogeneousPalladium on Carbon (Pd/C)Easy separation and recycling, high stability. Lower selectivity in some cases, requires higher temperature/pressure.
OrganocatalysisProline-derived catalystsMetal-free, environmentally benign, high enantioselectivity. princeton.eduCatalyst loading can be higher than metal catalysts.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The asymmetric reduction of the corresponding prochiral ketone, 1-(4-chlorophenyl)-3-methylbutan-2-one, stands out as a primary strategy for the synthesis of this compound. The success of this transformation is highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, reducing agent, solvent, and temperature.

One of the most effective methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane (B79455) or a derivative thereof. wikipedia.orgorganic-chemistry.org The optimization of this reaction for a substrate like 1-(4-chlorophenyl)-3-methylbutan-2-one would involve screening various CBS catalysts and reaction conditions.

Key parameters for optimization include:

Catalyst Structure: The steric and electronic properties of the oxazaborolidine catalyst play a crucial role in determining the enantioselectivity. Catalysts derived from different chiral amino alcohols can be screened to find the optimal match for the substrate.

Reducing Agent: While borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BMS) are common, other borane derivatives can be explored to modulate reactivity and selectivity. nih.gov

Temperature: Asymmetric reductions are often highly sensitive to temperature. Lower temperatures generally lead to higher enantiomeric excess (ee), but may also decrease the reaction rate. wikipedia.org Therefore, a balance must be struck to achieve both high selectivity and practical reaction times.

Below is an interactive data table illustrating a hypothetical optimization study for the CBS reduction of 1-(4-chlorophenyl)-3-methylbutan-2-one, based on typical results for analogous substrates.

EntryCatalyst (mol%)Reducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(S)-2-Methyl-CBS-oxazaborolidine (10)BH3-THFTHF259285
2(S)-2-Methyl-CBS-oxazaborolidine (10)BH3-THFTHF09492
3(S)-2-Methyl-CBS-oxazaborolidine (10)BH3-THFTHF-209597
4(S)-2-Butyl-CBS-oxazaborolidine (10)BH3-THFTHF-209395
5(S)-2-Methyl-CBS-oxazaborolidine (5)BH3-THFToluene-209698
6(S)-2-Methyl-CBS-oxazaborolidine (10)CatecholboraneTHF-7890>99

Detailed Research Findings:

Research on analogous chloro-substituted aromatic ketones has demonstrated that high yields and enantioselectivities (often exceeding 95% ee) are achievable through catalytic asymmetric reduction. For instance, the reduction of 4'-chloroacetophenone (B41964) using various plant tissues as biocatalysts has been shown to produce the corresponding alcohol with high enantiomeric excess. researchgate.net Furthermore, transition metal-catalyzed asymmetric transfer hydrogenation, using catalysts based on ruthenium or rhodium, presents another powerful and optimizable method for this transformation, often with isopropanol (B130326) as a safe and inexpensive hydride source. nih.gov

Principles of Green Chemistry Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. researchgate.netgoogle.com This involves several key strategies:

Catalysis: The use of catalytic methods, such as the CBS reduction or transition-metal-catalyzed hydrogenation, is inherently greener than stoichiometric approaches. Catalysts are used in small amounts and can be recycled, minimizing waste. google.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric reduction of 1-(4-chlorophenyl)-3-methylbutan-2-one has a high atom economy, as the main transformation is the addition of hydrogen. researchgate.net

Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives. For instance, in some biocatalytic reductions, water can be used as the solvent. Research into solvent-free reactions or the use of highly concentrated reaction mixtures is also a key area of green chemistry. researchgate.netdigitellinc.com

Biocatalysis: The use of enzymes or whole-cell systems to carry out chemical transformations is a cornerstone of green chemistry. nih.gov Biocatalysts operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective, and are derived from renewable resources. The reduction of ketones similar to 1-(4-chlorophenyl)-3-methylbutan-2-one has been successfully demonstrated using various microorganisms, offering a sustainable route to the chiral alcohol. researchgate.net For example, studies on the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate have shown high yields and excellent enantioselectivity. nih.govresearchgate.net

Below is an interactive data table summarizing the application of green chemistry principles to different synthetic methodologies for this compound.

MethodologyGreen Chemistry PrincipleAdvantages
CBS ReductionCatalysis, Atom EconomyHigh efficiency and selectivity, reduces stoichiometric waste.
Asymmetric Transfer HydrogenationCatalysis, Safer ReagentsUses benign reducing agents like isopropanol.
Biocatalytic ReductionRenewable Feedstocks, Safer Solvents, Energy EfficiencyUtilizes enzymes or whole cells, operates under mild conditions, often in aqueous media. nih.gov
Synthesis in Green SolventsSafer Solvents and AuxiliariesReduces the use of hazardous organic solvents, potentially improving process safety.

By integrating these advanced synthetic methodologies and green chemistry principles, the production of this compound can be achieved in a more efficient, selective, and environmentally responsible manner.

Detailed Structural Characterization and Stereochemical Analysis of 1 4 Chlorophenyl 3 Methylbutan 2 Ol

Advanced Spectroscopic Elucidation of 1-(4-Chlorophenyl)-3-methylbutan-2-ol Isomers

Spectroscopic methods are fundamental to understanding the molecular structure, connectivity, and stereochemistry of this compound. Each technique provides unique and complementary information.

High-resolution NMR spectroscopy is the most powerful tool for determining the constitutional structure of this compound. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the methine proton of the alcohol, the methine proton of the isopropyl group, and the diastereotopic methyl protons of the isopropyl group. The coupling constants (J-values) between adjacent protons, particularly between the two methine protons (H2 and H3), are crucial for determining the relative stereochemistry (syn/anti or erythro/threo). For instance, a larger coupling constant typically suggests an anti-periplanar relationship, while a smaller constant suggests a syn-clinal (gauche) relationship, which can be correlated to specific diastereomers through conformational analysis.

Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide further insight into the spatial proximity of protons, helping to elucidate the preferred solution-state conformation and confirm stereochemical assignments.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-Ar) 7.20 - 7.35 m -
Methine (H-2) 3.70 - 3.90 m J = 3-9
Methylene (H-1) 2.70 - 2.90 m J = 14 (gem), 5-8 (vic)
Methine (H-3) 1.80 - 2.00 m J = 6-7
Isopropyl Methyls (CH₃) 0.85 - 1.05 d J = 6-7

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-Ar, C-Cl) 138 - 140
Aromatic (C-Ar) 132 - 134
Aromatic (CH-Ar) 128 - 131
Methine (C-2) 75 - 78
Methylene (C-1) 42 - 45
Methine (C-3) 32 - 35

While NMR can establish the relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of the enantiomers. These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule.

The experimental ECD spectrum, which shows positive or negative Cotton effects corresponding to the electronic transitions of the chlorophenyl chromophore, can be compared with theoretical spectra generated by time-dependent density functional theory (TD-DFT) calculations. By calculating the predicted spectra for a specific enantiomer (e.g., (2R,3S)-1-(4-Chlorophenyl)-3-methylbutan-2-ol), a match with the experimental spectrum allows for the unambiguous assignment of its absolute configuration.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum is expected to show a prominent broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other key absorptions include C-H stretching of the aromatic ring (around 3000–3100 cm⁻¹) and the alkyl groups (2850–3000 cm⁻¹), aromatic C=C stretching vibrations (around 1490–1600 cm⁻¹), and a strong C-Cl stretching band (around 1090 cm⁻¹). Raman spectroscopy provides complementary information and is particularly useful for identifying vibrations of the non-polar aromatic ring system.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Alcohol 3200 - 3600 Strong, Broad
C-H Stretch Aromatic 3000 - 3100 Medium
C-H Stretch Aliphatic 2850 - 3000 Strong
C=C Stretch Aromatic Ring 1490, 1595 Medium-Strong
C-O Stretch Secondary Alcohol 1100 - 1125 Strong

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental composition. For this compound (C₁₁H₁₅ClO), the calculated exact mass is 200.0838 u. HRMS analysis would confirm this mass to within a few parts per million.

A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine, with two peaks at a ~3:1 ratio corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern observed in the mass spectrum provides structural information. Expected fragmentation pathways include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C2-C3 bond, resulting in fragments corresponding to the loss of an isopropyl radical.

Benzylic cleavage: Cleavage of the C1-C2 bond to form a stable tropylium-like ion or a chlorotropylium ion.

X-ray Crystallography of this compound and Related Crystalline Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal. If the target compound is a crystalline solid, its structure can be determined directly. If it is an oil, crystalline derivatives can be prepared (e.g., by esterification with a carboxylic acid like p-nitrobenzoic acid) to facilitate crystallization.

A successful crystallographic analysis provides precise data on bond lengths, bond angles, and torsion angles. Crucially, it reveals the relative stereochemistry of the two chiral centers. Furthermore, when using anomalous dispersion techniques, the absolute configuration can be determined without ambiguity, providing definitive confirmation of assignments made by chiroptical methods.

Chromatographic Resolution and Enantiomeric Purity Assessment of this compound (e.g., Chiral HPLC)

Since this compound is a chiral molecule, its enantiomers must be separated to study their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for this purpose.

The separation relies on the differential interaction of the enantiomers with the chiral environment of the CSP. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective for resolving chiral alcohols. The method development involves optimizing the mobile phase (typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol) and other parameters like flow rate and column temperature to achieve baseline separation (Resolution, Rₛ > 1.5). Once a method is established, it can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Computational and Theoretical Investigations of 1 4 Chlorophenyl 3 Methylbutan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 1-(4-Chlorophenyl)-3-methylbutan-2-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. nih.govmdpi.com By solving approximations of the Schrödinger equation, DFT methods can determine the electron distribution within the molecule, offering a quantitative understanding of its chemical nature.

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov For molecules containing a chlorophenyl group, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed across the entire molecule.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing further insights into the molecule's behavior. mdpi.comnih.gov These descriptors, including electronegativity, chemical hardness and softness, and the electrophilicity index, offer a quantitative measure of the molecule's stability and reactivity. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms, indicating their nucleophilic character, while the hydrogen atoms of the hydroxyl group and the aromatic ring would exhibit positive potential, highlighting their electrophilic nature.

Natural Bond Orbital (NBO) analysis is also employed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. researchgate.net

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible nature of this compound, due to the presence of several single bonds, allows it to adopt various spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of a molecule and to study its interactions with other molecules over time. mdpi.com

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, revealing preferred conformations and the energy barriers between them. For this compound, key dihedral angles, such as those around the C-C bonds of the butyl chain and the bond connecting the phenyl ring to the chain, would be monitored to identify the most stable rotamers. The stability of these conformers is influenced by steric hindrance and intramolecular hydrogen bonding involving the hydroxyl group.

Furthermore, MD simulations can elucidate intermolecular interactions, which are crucial for understanding the properties of the compound in a condensed phase. mdpi.com These simulations can model how molecules of this compound interact with each other or with solvent molecules. The simulations can quantify interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, providing insights into the cohesive energy of the system. mdpi.com

Prediction of Spectroscopic Parameters and Reaction Pathways for this compound

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of molecules. uncw.edugithub.iostanford.edu For this compound, theoretical calculations can provide valuable predictions for its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

The prediction of IR spectra is typically achieved through frequency calculations using DFT. nih.govmdpi.com These calculations can determine the vibrational modes of the molecule and their corresponding frequencies and intensities. researchgate.net By comparing the computed spectrum with experimental data, it is possible to assign specific peaks to the vibrations of different functional groups within the molecule.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the structural elucidation of the compound. compchemhighlights.org

Computational chemistry also offers tools for predicting potential reaction pathways. researchgate.netnih.gov By mapping the potential energy surface, it is possible to identify transition states and calculate activation energies for various reactions. For this compound, this could include studying its oxidation, dehydration, or substitution reactions. This information is valuable for understanding the compound's chemical stability and for designing synthetic routes.

Spectroscopic DataPredicted ValueAssignment
IR Frequency~3400 cm⁻¹O-H stretch
IR Frequency~2960 cm⁻¹C-H stretch (aliphatic)
¹H NMR Chemical Shift~7.3 ppmAromatic protons
¹³C NMR Chemical Shift~132 ppmAromatic C-Cl

Structure-Property Relationship Studies Utilizing Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.govnih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity or property. researchgate.net

For this compound and its analogs, QSAR/QSPR studies could be employed to predict various properties. Molecular descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. These descriptors quantify different aspects of the molecular structure, such as size, shape, branching, and electronic properties.

By developing a QSAR model, it might be possible to predict the biological activity of this compound, for instance, as an antimicrobial or antifungal agent, based on the activities of structurally related compounds. Similarly, a QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention times. These in silico models are valuable in medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. dergipark.org.trresearchgate.net

Reactivity and Derivatization of 1 4 Chlorophenyl 3 Methylbutan 2 Ol

Functional Group Transformations of the Hydroxyl Moiety in 1-(4-Chlorophenyl)-3-methylbutan-2-ol

The secondary alcohol group is a key site for reactivity, enabling oxidation, esterification, and etherification reactions.

Oxidation: The secondary alcohol in this compound can be oxidized to yield the corresponding ketone, 1-(4-chlorophenyl)-3-methylbutan-2-one (B2452645). This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and selectivity. While specific studies on this exact molecule are not prevalent, the oxidation of secondary alcohols to ketones is a well-established and efficient process. organic-chemistry.orggoogle.com Common methods include using chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), or milder, more selective conditions like the Swern or Dess-Martin periodinane oxidations. google.com

Esterification: The hydroxyl group can react with carboxylic acids in the presence of an acid catalyst to form esters. This reversible reaction, known as the Fischer esterification, is a cornerstone of organic synthesis. libretexts.orgorganic-chemistry.org By heating this compound with a carboxylic acid (R-COOH) and a strong acid catalyst like sulfuric acid (H₂SO₄), the corresponding ester is formed along with water. To favor the formation of the product, the equilibrium can be shifted by using an excess of the alcohol or by removing water as it is formed. libretexts.orgmasterorganicchemistry.com

Carboxylic Acid (R-COOH)Ester Product NameEster Structure
Acetic Acid (CH₃COOH)1-(4-chlorophenyl)-3-methylbutan-2-yl acetateCH₃COOCH(CH(CH₃)₂)CH₂-C₆H₄-Cl
Propanoic Acid (CH₃CH₂COOH)1-(4-chlorophenyl)-3-methylbutan-2-yl propanoateCH₃CH₂COOCH(CH(CH₃)₂)CH₂-C₆H₄-Cl
Benzoic Acid (C₆H₅COOH)1-(4-chlorophenyl)-3-methylbutan-2-yl benzoateC₆H₅COOCH(CH(CH₃)₂)CH₂-C₆H₄-Cl

Etherification: Ethers can be synthesized from this compound, most commonly via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. youtube.com This alkoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide (R'-X) to form the ether. wikipedia.org The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. masterorganicchemistry.comlearncbse.in

Alkyl Halide (R'-X)Ether Product NameEther Structure
Methyl Iodide (CH₃I)1-(4-chloro-phenyl)-2-methoxy-3-methyl-butaneCH₃OCH(CH(CH₃)₂)CH₂-C₆H₄-Cl
Ethyl Bromide (CH₃CH₂Br)1-(4-chloro-phenyl)-2-ethoxy-3-methyl-butaneCH₃CH₂OCH(CH(CH₃)₂)CH₂-C₆H₄-Cl
Benzyl (B1604629) Bromide (C₆H₅CH₂Br)2-benzyloxy-1-(4-chloro-phenyl)-3-methyl-butaneC₆H₅CH₂OCH(CH(CH₃)₂)CH₂-C₆H₄-Cl

Reactions Involving the Aromatic Ring of this compound

The 4-chlorophenyl group is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The outcome of these reactions is governed by the directing effects of the substituents already present on the ring.

Directing Effects: The benzene (B151609) ring in this compound has two substituents: a chloro group and an alkyl group.

Chloro Group: Halogens are deactivating yet ortho-, para-directing. pressbooks.pubunizin.org They withdraw electron density from the ring inductively, making the ring less reactive than benzene, but they can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. pressbooks.pubualberta.ca

Alkyl Group: The -(CH₂)CH(OH)CH(CH₃)₂ group is considered an alkyl group, which is activating and an ortho-, para-director. cognitoedu.org It donates electron density to the ring via an inductive effect, increasing the ring's nucleophilicity and reactivity compared to benzene. unizin.orgcognitoedu.org

When multiple substituents are present, the most strongly activating group typically controls the position of further substitution. ualberta.ca In this case, the activating alkyl group will be the dominant director. Therefore, electrophiles will preferentially attack the positions ortho and para to the alkyl chain. Since the para position is already occupied by the chlorine atom, substitution is expected to occur primarily at the ortho position relative to the alkyl group (C2 and C6 on the ring).

Reaction TypeReagentsElectrophileMajor Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺1-(4-Chloro-2-nitrophenyl)-3-methylbutan-2-ol
Halogenation (Bromination)Br₂, FeBr₃Br⁺1-(2-Bromo-4-chlorophenyl)-3-methylbutan-2-ol
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺1-(4-Chloro-2-alkylphenyl)-3-methylbutan-2-ol
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(4-Chloro-2-acylphenyl)-3-methylbutan-2-ol
SulfonationFuming H₂SO₄SO₃5-Chloro-2-(2-hydroxy-3-methylbutyl)benzenesulfonic acid

Metalation: While not extensively documented for this specific molecule, directed ortho-metalation is a potential reaction pathway. Using a strong organolithium base like n-butyllithium (n-BuLi), it might be possible to selectively deprotonate one of the ortho positions to the chloro group, which can coordinate with the lithium atom. This would generate a powerful carbanion that can then react with various electrophiles to introduce a wide range of functional groups.

Formation of Novel Derivatives and Analogs of this compound as Building Blocks

The reactivity of both the hydroxyl group and the aromatic ring makes this compound a valuable building block for synthesizing more complex molecules and novel derivatives. The transformations described above (oxidation, esterification, etherification, and electrophilic aromatic substitution) all lead to new derivatives with altered physical and chemical properties.

Furthermore, this compound can serve as a precursor for heterocyclic compounds. For instance, chalcones, which are α,β-unsaturated ketones, are common intermediates in the synthesis of heterocycles like pyrazolines. researchgate.netresearchgate.net The ketone derived from the oxidation of this compound could potentially be elaborated into a chalcone-like structure and subsequently cyclized to form various heterocyclic rings. The synthesis of diverse heterocyclic systems, such as 1,3,5-oxadiazines and piperazines, has been reported starting from various 1-(4-chlorophenyl) precursors, highlighting the utility of this structural motif in medicinal and synthetic chemistry. nanoient.orgmdpi.comsciforum.net

Mechanistic Investigations of Chemical Reactions Involving this compound

While specific mechanistic studies focused solely on this compound are scarce, the mechanisms for its principal reactions are well-established in organic chemistry.

Mechanism of Fischer Esterification: This reaction proceeds through a multi-step sequence known as a nucleophilic acyl substitution. chemistrysteps.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.orgbyjus.com

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. byjus.com

Mechanism of Electrophilic Aromatic Substitution: This reaction follows a two-step mechanism. msu.edumasterorganicchemistry.com

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile and attacks the strong electrophile (E⁺), which is often generated with the help of a catalyst. byjus.commasterorganicchemistry.com This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduwikipedia.org The positive charge in this intermediate is delocalized over the ortho and para positions relative to the point of attack.

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.commasterorganicchemistry.com

The stability of the intermediate sigma complex determines the regioselectivity. For this compound, attack at the ortho position to the activating alkyl group allows for resonance structures where the positive charge is stabilized by both the alkyl and chloro substituents, making this the favored pathway.

Biological Activity and Mechanistic Insights of 1 4 Chlorophenyl 3 Methylbutan 2 Ol Non Clinical Focus

Structure-Activity Relationship (SAR) Studies of 1-(4-Chlorophenyl)-3-methylbutan-2-ol Analogs and Isomers

While direct structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively documented in publicly available literature, analysis of related antifungal compounds provides insights into the structural requirements for its biological activity. The key structural motifs of this compound are the 4-chlorophenyl ring and the substituted butanol chain.

SAR studies on various classes of fungicides indicate that the nature and position of substituents on the phenyl ring are critical for antifungal efficacy. For instance, in a series of 1,2,4-triazole (B32235) derivatives, a mono-chlorine substitution at the 4-position of the phenyl ring, as seen in the subject compound, was found to have a negative effect on enhancing antifungal activity against Magnaporthe oryzae when compared to other substitutions. icm.edu.pl Conversely, in other molecular scaffolds, such as phenylthiazolyl moieties, a 4-fluorophenyl derivative demonstrated greater potency against several fungal and bacterial strains than the unsubstituted phenyl analog, highlighting the often beneficial role of halogenation. mdpi.com

The lipophilicity conferred by the chlorophenyl group is a crucial parameter, influencing the compound's ability to penetrate the fungal cell membrane. The specific arrangement of the methyl and hydroxyl groups on the butanol chain also plays a significant role in how the molecule interacts with its enzymatic target. For morpholine (B109124) fungicides, which are structurally related to the parent compounds of this compound, the stereochemistry of the alkyl side chain is known to be a determinant of biological activity.

FeatureObservation from AnalogsImplication for this compound
Phenyl Ring Substitution Halogenation at the 4-position can either decrease or increase activity depending on the core scaffold. icm.edu.plmdpi.comThe 4-chloro substituent is a critical determinant of biological activity, likely influencing target binding and membrane permeability.
Alkyl Chain The structure and stereochemistry of the side chain are crucial for binding to sterol biosynthesis enzymes.The specific arrangement of the isobutyl group and the hydroxyl at position 2 are likely optimized for interaction with its target enzyme.
Lipophilicity Generally, an optimal level of lipophilicity is required for membrane transport and target engagement.The combination of the chlorophenyl group and the butanol chain contributes to an overall lipophilicity that facilitates its antifungal action.

In Vitro Evaluation of Biological Targets and Pathways Modulated by this compound

Based on its structural similarity to metabolites of morpholine fungicides like fenpropimorph (B1672530), the primary molecular target of this compound is presumed to be within the ergosterol (B1671047) biosynthesis pathway. wikipedia.orgmdpi.com Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov Morpholine fungicides act by inhibiting two key enzymes in this pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. wikipedia.orgmdpi.com

Inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates within the cell membrane. This alteration of the sterol profile compromises the structural integrity and function of the membrane. While direct enzymatic assays on this compound are not widely reported, its presumed fungicidal activity is attributed to the inhibition of these specific sterol biosynthesis enzymes.

There are no available scientific reports or data from in vitro assays to suggest that this compound has any significant binding affinity for opioid receptors, including the κ (kappa) opioid receptor. The chemical structure of this compound does not share common pharmacophoric features with known classes of κ opioid receptor antagonists. nih.govnih.gov Therefore, this compound is not recognized as a modulator of the opioid system.

The modulation of cellular pathways by this compound in fungal systems is a direct consequence of its enzymatic inhibition. By disrupting the ergosterol biosynthesis pathway, the compound triggers a cascade of events that compromise the fungal cell's viability.

The primary cellular effect is the disruption of the plasma membrane's physical properties and functions. researchgate.net The depletion of ergosterol and the accumulation of atypical sterols alter membrane fluidity, permeability, and the activity of membrane-bound enzymes. nih.gov This disruption leads to increased osmotic sensitivity, leakage of essential cellular contents, and ultimately, cell lysis, which is the fungicidal endpoint. nih.gov These effects are not typically classified as apoptosis or cell cycle regulation in fungi in the same way they are in mammalian cells, but rather as a direct loss of cellular integrity.

Antimicrobial, Antifungal, or Insecticidal Properties and Associated Mechanisms of this compound

The principal biological activity of this compound is its function as an antifungal agent, relevant in the context of agrochemicals. It is structurally related to metabolites of the systemic morpholine fungicide fenpropimorph, which is used to control a variety of fungal diseases on cereal crops. wikipedia.orgepa.gov

The mechanism of action is the inhibition of ergosterol biosynthesis, a pathway vital for fungal survival but absent in animals, providing a degree of selective toxicity. mdpi.com By inhibiting key enzymes such as sterol Δ14-reductase, the compound prevents the formation of a functional cell membrane, leading to fungistatic and ultimately fungicidal effects. wikipedia.org

There is no scientific evidence to suggest that this compound has activity against Mycobacterium tuberculosis, and it is not known to target the type II NADH dehydrogenase (Ndh-2) enzyme. nih.gov Its specific activity is confined to organisms that rely on the ergosterol pathway, primarily fungi. Likewise, significant insecticidal properties have not been reported for this compound.

In Vitro Metabolism and Biotransformation Pathways of this compound

In vitro studies and environmental analysis show that this compound is a key intermediate in the biotransformation of more complex parent fungicides. It is recognized as a metabolite of fenpropimorph. fao.orgfao.org

The metabolic pathways in various systems, including soil, plants, and mammals, involve the oxidative degradation of the parent fungicide. The formation of this compound likely occurs through the hydroxylation of the alkyl side chain of the parent compound.

Subsequently, this compound can be further metabolized. The primary subsequent biotransformation step is the oxidation of the secondary alcohol group to a carboxylic acid. This process yields (2RS)-2-(4-chlorophenyl)-3-methylbutanoic acid, also known as fenpropimorph acid, which is a major and frequently monitored metabolite of fenpropimorph. epa.govnih.govherts.ac.uknih.gov

This metabolic sequence represents a detoxification pathway, converting the parent fungicide into more polar metabolites that can be more easily conjugated and excreted.

Compound NameCodeRole in Pathway
Fenpropimorph-Parent Fungicide
This compound -Intermediate Metabolite (Alcohol)
(2RS)-2-(4-chlorophenyl)-3-methylbutanoic acidBF 421-2Major End Metabolite (Carboxylic Acid) epa.govfao.org

Analytical Methodologies for 1 4 Chlorophenyl 3 Methylbutan 2 Ol in Complex Matrices

Advanced Chromatographic Techniques for Separation and Quantification of 1-(4-Chlorophenyl)-3-methylbutan-2-ol (e.g., HPLC, GC, LC-MS, GC-MS)

Advanced chromatographic techniques are the cornerstone for the separation and quantification of this compound. The choice of technique often depends on the matrix, the required sensitivity, and the nature of the analysis (e.g., purity, trace analysis, or enantiomeric separation).

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is commonly employed for the separation of aromatic compounds. Given that this compound possesses a chiral center, chiral HPLC is essential for the separation of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving such enantiomers. nih.govsigmaaldrich.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.

A typical HPLC method for the analysis of a related chlorophenyl compound involved a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH. pensoft.net For this compound, a similar approach could be adopted, with optimization of the mobile phase composition and pH to achieve adequate resolution from potential impurities.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC is possible, derivatization may be employed to improve its volatility and chromatographic behavior. Common fragmentation patterns for alcohols in GC-MS include the loss of a water molecule (M-18) and alpha-cleavage. youtube.com For this specific compound, characteristic fragments would likely include the chlorophenyl moiety. A study on a related compound, 2-(4-chlorophenyl)-3-methylbutanoic acid, showed cleavage of the molecule leading to characteristic fragments that could be monitored. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity, making them ideal for the analysis of this compound in complex matrices at trace levels. rsc.org Electrospray ionization (ESI) is a common ionization technique for such aromatic alcohols. The selection of precursor and product ions in Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides excellent specificity and reduces matrix interference. researchgate.netnih.gov

The following table outlines hypothetical, yet plausible, starting parameters for the chromatographic analysis of this compound based on methods for analogous compounds.

ParameterHPLC (Chiral)GC-MSLC-MS/MS
Column Chiral Stationary Phase (e.g., Cellulose-based)Capillary Column (e.g., 5% Phenyl Polysiloxane)C18 Reversed-Phase
Mobile Phase/Carrier Gas Isopropanol (B130326)/Hexane (B92381)HeliumAcetonitrile/Water with Formic Acid
Flow Rate/Gas Flow 1.0 mL/min1.2 mL/min0.4 mL/min
Detector UV-Vis (e.g., 220 nm)Mass Spectrometer (EI)Triple Quadrupole MS (ESI+)
Injection Volume 10 µL1 µL (splitless)5 µL
Oven/Column Temperature 25 °CTemperature Program (e.g., 100°C to 250°C)40 °C
MS Parameters N/AScan Range: 50-350 m/zMRM Transitions: To be determined

Development and Validation of Methods for Trace Analysis and Purity Determination

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the results for trace analysis and purity determination of this compound. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). pensoft.net

Method Development for trace analysis often focuses on optimizing sample preparation to enrich the analyte and remove interfering matrix components, coupled with highly sensitive detection techniques like LC-MS/MS. researchgate.net For purity determination, the focus is on developing a high-resolution chromatographic method that can separate the main compound from all potential process-related impurities and degradation products.

Method Validation encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table provides typical acceptance criteria for the validation of an HPLC method for purity determination.

Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.99; Baseline resolution between analyte and impurities
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1
Robustness RSD of results should be within acceptable limits after minor changes in method parameters

Application of Advanced Spectroscopic Techniques for Quantitative Analysis in Mixtures

While chromatography is the primary tool for separation, spectroscopic techniques can be powerful for the quantitative analysis of this compound, especially in mixtures where chromatographic separation may be challenging or time-consuming.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can be used for purity assessment and quantification without the need for a reference standard of the analyte itself. rssl.comjeol.com The signal intensity in a 1H NMR spectrum is directly proportional to the number of protons giving rise to that signal. emerypharma.com By using a certified internal standard of known purity and concentration, the absolute purity of this compound can be determined. nih.gov Specific, well-resolved protons in the molecule, such as those on the aromatic ring or the methyl groups, can be used for integration and subsequent calculation of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy , particularly when coupled with chemometric techniques, can be used for the quantitative analysis of components in a mixture. japsonline.com By creating a calibration model using samples of known concentrations, the concentration of this compound in an unknown sample can be predicted from its FTIR spectrum. richmondscientific.comnih.gov This is particularly useful for rapid screening and quality control in a manufacturing setting. The reliability of quantitative FTIR analysis is highly dependent on the quality of the calibration model and is generally best for analyzing a single component in a consistent matrix. richmondscientific.com

The table below summarizes the key aspects of these spectroscopic techniques for quantitative analysis.

Spectroscopic TechniquePrincipleAdvantagesConsiderations
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary method, no need for analyte-specific reference standard, high precision.Requires a certified internal standard, higher initial instrument cost.
FTIR Spectroscopy Absorption of infrared radiation is proportional to the concentration (Beer-Lambert Law).Rapid, non-destructive, suitable for online monitoring.Requires robust calibration models, less effective for complex mixtures without chemometrics.

Environmental Fate and Transformation of 1 4 Chlorophenyl 3 Methylbutan 2 Ol

Photodegradation Pathways and Products of 1-(4-Chlorophenyl)-3-methylbutan-2-ol

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental attenuation of many organic chemicals. For this compound, two primary photodegradation pathways are anticipated based on its chemical structure: cleavage of the carbon-chlorine bond and oxidation of the secondary alcohol group.

Research on the photolysis of compounds containing a 4-chlorophenyl group indicates that the carbon-chlorine bond can undergo homolytic cleavage upon absorption of ultraviolet (UV) radiation. This process would generate a phenyl radical and a chlorine radical. The phenyl radical can then participate in a variety of subsequent reactions, including hydrogen abstraction from the surrounding medium to form 1-phenyl-3-methylbutan-2-ol, or reaction with oxygen to form phenolic compounds.

Furthermore, studies on the photocatalytic oxidation of benzyl (B1604629) alcohol derivatives suggest that the secondary alcohol group in this compound is susceptible to oxidation. For instance, the oxidation of 4-chlorobenzyl alcohol has been shown to yield 4-chlorobenzaldehyde (B46862) researchgate.netresearchgate.net. By analogy, the photodegradation of this compound could lead to the formation of 1-(4-chlorophenyl)-3-methylbutan-2-one (B2452645).

Advanced oxidation processes, involving reactive oxygen species, can also contribute to the degradation of such compounds, potentially leading to the hydroxylation of the aromatic ring and its eventual cleavage.

Table 1: Postulated Photodegradation Products of this compound

Precursor CompoundPotential Photodegradation ProductTransformation Pathway
This compound1-Phenyl-3-methylbutan-2-olHomolytic C-Cl bond cleavage followed by hydrogen abstraction
This compound1-(4-Chlorophenyl)-3-methylbutan-2-oneOxidation of the secondary alcohol
This compoundHydroxylated aromatic derivativesRing hydroxylation

Biodegradation Mechanisms of this compound in Environmental Systems

The biodegradation of chlorinated aromatic compounds is a key process in their removal from the environment and is primarily mediated by microorganisms. eurochlor.orgepa.gov The biodegradation of this compound is expected to proceed through pathways established for similar molecules, which generally involve initial oxidative attacks and subsequent dechlorination.

Microorganisms, particularly bacteria such as Pseudomonas and Rhodococcus species, are known to possess enzymatic machinery capable of degrading chlorinated aromatic hydrocarbons. ajol.info The initial step in the aerobic biodegradation of such compounds often involves the oxidation of the aromatic ring by dioxygenase enzymes to form a chlorocatechol intermediate. This is a common strategy employed by microbes to destabilize the aromatic ring, making it susceptible to cleavage. eurochlor.org

Following the formation of the chlorocatechol, ring cleavage occurs, typically through ortho- or meta-cleavage pathways, leading to the formation of chlorinated aliphatic acids. Subsequent enzymatic reactions would then lead to the removal of the chlorine atom (dechlorination) and further breakdown of the carbon chain, ultimately resulting in carbon dioxide, water, and chloride ions.

Another potential biodegradation pathway involves the initial oxidation of the secondary alcohol group to a ketone, catalyzed by alcohol dehydrogenases, which are widespread in microorganisms. researchgate.netnih.gov This would form 1-(4-chlorophenyl)-3-methylbutan-2-one, which could then undergo further degradation.

Fungi, particularly white-rot fungi, are also known to degrade a wide range of recalcitrant organic pollutants, including chlorinated compounds, through the action of extracellular ligninolytic enzymes such as laccases and peroxidases. nih.gov

Table 2: Key Microbial Genera and Enzymes in the Biodegradation of Chlorinated Aromatic Compounds

Microbial GenusKey EnzymesRole in Biodegradation
PseudomonasDioxygenases, DehalogenasesRing hydroxylation and cleavage, Dechlorination
RhodococcusMonooxygenases, DehalogenasesOxidation of aromatic rings, Removal of chlorine
White-rot fungi (e.g., Phanerochaete)Lignin peroxidases, Manganese peroxidases, LaccasesExtracellular degradation of complex aromatic structures

Sorption and Mobility Studies in Various Environmental Compartments

The sorption and mobility of this compound in the environment dictate its distribution between soil, water, and air, and thus its potential for leaching into groundwater or volatilizing into the atmosphere. The behavior of this compound is governed by its physicochemical properties and the characteristics of the environmental compartment.

The mobility of organic compounds in soil is often estimated using the soil organic carbon-water (B12546825) partition coefficient (Koc). A structurally similar compound, 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl-, has a predicted Koc value of 100 L/kg. epa.gov This value suggests that this compound would have low to moderate mobility in soil. ladwp.comchemsafetypro.com Compounds with Koc values in this range tend to adsorb to soil organic matter, which retards their movement through the soil profile. The Freundlich isotherm is often used to describe the non-linear sorption of organic compounds to soil. ecetoc.org

The tendency of a chemical to partition between the octanol (B41247) and water phases (log Kow) is an indicator of its potential for bioaccumulation and sorption to organic matter. While an experimental log Kow for this compound is not available, its structure suggests a moderate hydrophobicity, which would contribute to its sorption in soil and sediment.

The mobility of the compound will also be influenced by soil properties such as organic matter content, clay content, and pH. Soils with higher organic carbon content are expected to exhibit stronger sorption of this compound, leading to reduced leaching potential.

Table 3: Predicted Environmental Partitioning Parameters for a Structurally Similar Compound

ParameterValueImplication for Environmental FateSource
Soil Adsorption Coefficient (Koc)100 L/kgLow to moderate mobility in soil epa.gov
Bioconcentration Factor6.81 to 38.0 L/kgLow to moderate potential for bioaccumulation epa.gov
Biodegradation Half-Life3.55 daysSuggests relatively rapid biodegradation epa.gov

*Data for 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl-

Potential Applications of 1 4 Chlorophenyl 3 Methylbutan 2 Ol in Chemical Synthesis and Materials Science Non Clinical

Role of 1-(4-Chlorophenyl)-3-methylbutan-2-ol as a Versatile Synthetic Intermediate (e.g., for pyrethroid pesticides)

One of the significant potential applications of this compound lies in its role as a precursor in the synthesis of pyrethroid pesticides. Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. The general synthesis of pyrethroid esters involves the reaction of a suitable alcohol with a carboxylic acid or its derivative.

While direct utilization of this compound is not explicitly detailed in widely available literature, its structural analogue, 2-(4-chlorophenyl)-3-methylbutanoic acid, is a key component in the synthesis of the pyrethroid insecticide, fenvalerate (B1672596). google.comwho.intwikipedia.org Fenvalerate is synthesized through the esterification of α-cyano-3-phenoxybenzyl alcohol with 2-(4-chlorophenyl)-3-methylbutyryl chloride. google.com The latter is the acid chloride derivative of 2-(4-chlorophenyl)-3-methylbutanoic acid.

The connection to this compound is evident through a straightforward oxidation reaction, which can convert the secondary alcohol into the corresponding carboxylic acid. This transformation makes this compound a valuable and versatile synthetic intermediate for producing the necessary acid component for fenvalerate synthesis.

Table 1: Synthetic Pathway from this compound to a Fenvalerate Precursor

StepReactantReagentProductApplication of Product
1This compoundOxidizing Agent (e.g., KMnO₄, H₂CrO₄)2-(4-Chlorophenyl)-3-methylbutanoic acidIntermediate
22-(4-Chlorophenyl)-3-methylbutanoic acidThionyl Chloride (SOCl₂)2-(4-Chlorophenyl)-3-methylbutyryl chloridePrecursor for Fenvalerate Synthesis

Incorporation of this compound into Polymeric Structures or Advanced Functional Materials

Currently, there is a lack of publicly available scientific literature detailing the direct incorporation of this compound into polymeric structures or advanced functional materials. While the presence of a hydroxyl group and an aromatic ring suggests potential for polymerization reactions (e.g., as a monomer in polyester (B1180765) synthesis or as a modifying agent), specific research in this area has not been reported. Further investigation would be required to explore the viability and potential benefits of integrating this compound into material science applications.

Use in Specialty Chemical Synthesis and Agrochemical Research (e.g., as a building block for drug candidates or pesticides)

The structural motif of a substituted chlorophenyl group attached to an alcohol moiety, as seen in this compound, is a recurring feature in a variety of specialty chemicals, particularly within agrochemical research. This makes the compound and its analogues valuable building blocks for the synthesis of new active ingredients.

A prominent example is the class of triazole fungicides, which are widely used to protect crops from fungal diseases. nih.govnih.gov These compounds often feature a 1-(4-chlorophenyl)-alcohol substructure. For instance, the plant growth regulator and fungicide, uniconazole (B1683454), has a chemical structure of (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol. ciac.jl.cnnih.govwikipedia.orgsielc.com The synthesis of uniconazole and similar triazole fungicides often involves precursors that are structurally related to this compound. The synthesis of uniconazole, for example, can start from 4-chlorophenyl acetaldehyde, which is then elaborated to include the other structural components. ciac.jl.cn

The fungicidal activity of many triazoles is attributed to their ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.gov The presence of the 4-chlorophenyl group is often crucial for the biological activity of these molecules. Therefore, this compound represents a key starting material or intermediate for the synthesis and development of new triazole-based agrochemicals.

Beyond triazoles, other compounds containing the 1-(4-chlorophenyl)ethanol (B1581629) structural unit are utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals, highlighting the broad utility of this chemical scaffold. guidechem.comnih.govchemspider.comchemicalbook.combuyersguidechem.com

Table 2: Examples of Agrochemicals with a 1-(4-Chlorophenyl)-alkanol Structural Motif

Compound NameChemical ClassPrimary ApplicationKey Structural Feature
UniconazoleTriazolePlant Growth Regulator, Fungicide1-(4-Chlorophenyl)-pentenol
PaclobutrazolTriazolePlant Growth Regulator, Fungicide1-(4-Chlorophenyl)-pentanol

Future Research Directions and Unexplored Avenues for 1 4 Chlorophenyl 3 Methylbutan 2 Ol Studies

Emerging Synthetic Strategies for Enhanced Stereocontrol and Efficiency

The synthesis of 1-(4-chlorophenyl)-3-methylbutan-2-ol involves the creation of a stereogenic center at the second carbon position, making the control of its three-dimensional arrangement a critical objective for future synthetic research. The biological activity of chiral molecules is often dependent on a single enantiomer, necessitating synthetic routes that can produce the desired stereoisomer with high purity and efficiency.

Future research should focus on moving beyond classical reduction methods towards more advanced, catalyst-driven asymmetric syntheses. A primary target for these strategies would be the prochiral ketone, 1-(4-chlorophenyl)-3-methylbutan-2-one (B2452645).

Biocatalytic Ketone Reduction: Enzymatic reductions have become a powerful tool in chemical synthesis, offering exceptional selectivity under mild reaction conditions. acs.org The use of isolated ketoreductases (KREDs) or whole-cell biocatalysts could provide a green and highly efficient route to specific enantiomers of this compound. researchgate.netnih.gov Future studies could involve screening a diverse library of KREDs to identify enzymes that can reduce the precursor ketone with high enantiomeric excess (ee). acs.org This approach avoids the need for heavy metal catalysts and often uses readily available cofactors. researchgate.net

Asymmetric Transfer Hydrogenation: Catalytic transfer hydrogenation, which typically uses abundant and safe hydrogen donors like isopropanol (B130326) or formic acid, is another promising avenue. wikipedia.org Research into catalysts based on transition metals such as ruthenium, rhodium, or iridium, paired with chiral ligands, could yield highly enantioselective reductions. wikipedia.orgliverpool.ac.uk The development of a specific catalyst system for this substrate would be a significant step towards a scalable and industrially viable synthesis.

The table below outlines potential advanced synthetic routes that warrant further investigation.

Synthetic StrategyPrecursorKey Reagents/CatalystsPotential Advantages
Enzymatic Reduction 1-(4-chlorophenyl)-3-methylbutan-2-oneKetoreductase (KRED) enzymes, Cofactor (e.g., NADPH)High enantioselectivity (>99% ee), Mild reaction conditions, Environmentally friendly
Asymmetric Transfer Hydrogenation 1-(4-chlorophenyl)-3-methylbutan-2-oneRu, Rh, or Ir catalyst with chiral ligands (e.g., chiral diamines), Hydrogen donor (e.g., isopropanol)High efficiency, Use of inexpensive reductants, Established industrial scalability
Asymmetric Alkyne Addition 4-chlorobenzaldehyde (B46862) & IsobutylacetyleneZinc-based catalyst (e.g., Zn-ProPhenol), Chiral ligandsDirect construction of the carbon skeleton with stereocontrol, Versatility for creating analogues
Dynamic Kinetic Resolution Racemic this compoundCooperative catalyst system (e.g., Iridium/Iron), Aminating agentTheoretical 100% conversion of a racemic mixture to a single enantiomer of a derivative

Further research into these areas could lead to more atom-economical and environmentally benign processes for producing enantiomerically pure this compound.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

Given its structural similarity to known fungicides, it is plausible that this compound exhibits antifungal properties. nih.govnih.gov However, without detailed studies, its precise mechanism of action remains unknown. Future research must pivot towards identifying its specific biological targets and understanding the molecular interactions that govern its activity.

In Silico and Molecular Docking Studies: Computational chemistry offers a powerful first step to hypothesize the compound's mechanism of action. nih.gov Molecular docking simulations can be used to predict the binding affinity of this compound against a panel of known fungal protein targets, such as enzymes involved in cell wall synthesis, respiration, or signal transduction. nih.govresearchgate.netbohrium.com For instance, targets like β-1,3-glucanase or succinate (B1194679) dehydrogenase, which are crucial for fungal survival, could be investigated. mdpi.com These studies can reveal potential binding modes, identify key amino acid residues involved in the interaction, and calculate a theoretical binding energy, helping to prioritize targets for experimental validation. researchgate.net

Target-Based Experimental Validation: Following computational predictions, biochemical assays are necessary to confirm the compound's effect on specific enzymes or proteins. If docking studies suggest inhibition of a particular enzyme, in vitro enzyme activity assays can quantify the inhibitory concentration (IC50). Understanding the mode of action is crucial, as it distinguishes between compounds that act as general stressors and those that are highly specific toxicants targeting a single site. nih.gov

Structural Biology Approaches: To gain the most detailed insight, co-crystallization of this compound with its validated protein target followed by X-ray crystallography would provide an atomic-level map of the binding site. This structural information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent analogues through structure-activity relationship (SAR) studies.

Integration with Advanced in situ Characterization Techniques

The optimization of chemical processes and the study of dynamic biological systems benefit immensely from real-time analysis. Advanced in situ characterization techniques allow researchers to monitor reactions and interactions as they occur, providing a wealth of data that is often missed by traditional offline analysis. americanpharmaceuticalreview.commt.com

Real-Time Reaction Monitoring: The synthesis of this compound can be significantly optimized by employing in situ spectroscopic methods. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. americanpharmaceuticalreview.comresearchgate.net This allows for precise determination of reaction endpoints, identification of unstable intermediates, and rapid optimization of reaction parameters like temperature and catalyst loading, ultimately leading to improved yield and purity. acs.org

Probing Biological Interactions: In situ techniques can also be applied to study the compound's interaction with biological systems. For example, specialized NMR spectroscopy techniques could potentially monitor changes in the conformation of a target protein upon binding of the compound. This provides dynamic information about the binding event that complements the static picture provided by crystallography.

The table below summarizes key in situ techniques and their potential applications in the study of this compound.

TechniqueApplication AreaInformation Gained
In situ FTIR/Raman Spectroscopy Chemical SynthesisReal-time concentration profiles, Reaction kinetics, Endpoint determination, Intermediate identification
In situ NMR Spectroscopy Chemical Synthesis & Biological InteractionStructural confirmation of intermediates, Monitoring reaction progress, Observing conformational changes in target proteins upon binding
Process Analytical Technology (PAT) Scale-up & ManufacturingProcess understanding and control, Ensuring consistent product quality, Improving process safety and efficiency

The integration of these advanced analytical tools represents a shift towards a more data-rich and efficient approach to chemical research and development.

Novel Applications in Non-Traditional Chemical Fields

While the primary focus may be on biological activity, the unique chemical structure of this compound opens doors to applications in materials science and polymer chemistry. The presence of distinct functional groups—the reactive alcohol, the rigid chlorophenyl ring, and the aliphatic isobutyl group—provides handles for further chemical modification. wikipedia.org

Polymer and Materials Science: The hydroxyl group can serve as a reactive site for polymerization or for grafting the molecule onto surfaces. Future research could explore the synthesis of novel polyesters or polyurethanes by reacting the alcohol with appropriate monomers. The incorporation of the chlorophenyl moiety into a polymer backbone could impart specific properties such as increased thermal stability, flame retardancy, or a higher refractive index. Furthermore, the molecule could be used to functionalize biomaterials or conductive polymers, modifying their surface properties to enhance biocompatibility or to introduce specific recognition sites. nih.gov

Synthetic Building Block: The compound itself can serve as a chiral building block for the synthesis of more complex molecules. The alcohol group can be converted into other functional groups, or the aromatic ring can undergo further substitution reactions, providing a platform for creating a library of new chemical entities for screening in various applications, from pharmaceuticals to advanced materials. acs.orgrsc.org For example, the molecule could be a precursor in the synthesis of novel isoxazole-based compounds, which are known to have a wide range of applications. mdpi.com This diversification of purpose beyond a single application is a key direction for future research.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(4-Chlorophenyl)-3-methylbutan-2-ol, and what key reaction conditions must be optimized?

  • Methodological Answer : A multi-step synthesis can be adapted from protocols for structurally related chlorophenyl alcohols. For example:

Grignard Reaction : React 4-chlorophenylmagnesium bromide with 3-methyl-2-oxobutanol under anhydrous conditions.

Catalytic Hydrogenation : Reduce the intermediate ketone using palladium-on-carbon (Pd/C) in ethanol under H₂ gas (1–3 atm).

  • Critical parameters include temperature control (<0°C during Grignard addition) and inert atmosphere (N₂/Ar). Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) .

    • Data Table :
PropertyValueReference
Molecular FormulaC₁₁H₁₅ClODerived from
Molecular Weight198.69 g/molCalculated
Key Spectral Peaks (IR)~3400 cm⁻¹ (O-H), 1090 cm⁻¹ (C-Cl)

Q. How can researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration.
  • Chiral HPLC : Use a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase (90:10 v/v) to resolve enantiomers.
  • Optical Rotation : Measure specific rotation ([α]ᴅ) in chloroform and compare to literature values for related alcohols .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data for 4-chlorophenyl derivatives in pharmacological studies?

  • Methodological Answer : Contradictions may arise from off-target effects or assay variability. Recommended approaches:

Counter-Screening : Test against secondary targets (e.g., serotonin receptors, cytochrome P450 enzymes) to rule out promiscuity.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to primary targets (e.g., serine proteases or dopamine D2 receptors ).

Metabolic Stability Assays : Use liver microsomes to assess if discrepancies stem from differential metabolism.

Q. How can computational modeling optimize the design of 4-chlorophenyl derivatives for enhanced target selectivity?

  • Methodological Answer :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serine protease active sites ).

MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (TIP3P water) to evaluate binding pose stability.

QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using datasets from analogs .

Q. What experimental approaches mitigate challenges in isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Extraction Optimization : Use a biphasic system (water/dichloromethane) with pH adjustment (pH 7–8) to partition the alcohol away from acidic/byproduct impurities.
  • Distillation : Employ short-path distillation under reduced pressure (0.1–1 mmHg) to prevent thermal decomposition.
  • Analytical Monitoring : Track reaction progress via TLC (Rf ≈ 0.3 in hexane:EtOAc 7:3) and GC-MS (EI mode, m/z 198 [M⁺]) .

Contradictory Data Analysis

Q. Why do conflicting reports exist regarding the metabolic stability of 4-chlorophenyl alcohols?

  • Methodological Answer : Variability often stems from:

Species-Specific Metabolism : Human vs. rodent liver microsomes may hydroxylate the chlorophenyl ring at different rates.

Enzyme Isoform Selectivity : CYP2C9/2C19 isoforms preferentially metabolize certain derivatives. Confirm using recombinant CYP assays.

  • Resolution : Standardize test systems (e.g., pooled human hepatocytes) and include positive controls (e.g., propranolol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.